
Disodium lauriminodiacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium lauriminodiacetate is a compound with the chemical formula C16H29NNa2O4 and a molecular weight of 345.3853 g/mol . It is a white crystalline solid that is soluble in water and is commonly used as a surfactant due to its excellent surface activity . This compound is often utilized in various cleaning, emulsifying, and dispersing applications .
Preparation Methods
Disodium lauriminodiacetate is typically synthesized through the reaction of laurylamine with chloroacetic acid, followed by neutralization with sodium hydroxide . The reaction conditions involve maintaining a controlled temperature and pH to ensure the desired product is obtained. Industrial production methods often involve large-scale reactors and continuous processing to achieve high yields and purity .
Chemical Reactions Analysis
Disodium lauriminodiacetate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can also occur, although they are less common.
Substitution: This compound can undergo substitution reactions, particularly with halogens and other reactive groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Disodium lauriminodiacetate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of disodium lauriminodiacetate involves its ability to reduce surface tension, allowing it to act as an effective surfactant . It interacts with the cell membranes of microorganisms, inhibiting their growth by disrupting their cell membranes and fatty acids . This makes it an effective preservative and cleaning agent.
Comparison with Similar Compounds
Disodium lauriminodiacetate can be compared with other similar compounds such as:
Disodium cocoamphodiacetate: Another surfactant with similar properties but derived from coconut oil.
Disodium lauroamphodiacetate: Similar in structure but with different alkyl chain lengths, affecting its surfactant properties.
This compound is unique due to its specific molecular structure, which provides a balance of hydrophilic and hydrophobic properties, making it highly effective in various applications .
Properties
CAS No. |
34359-86-9 |
|---|---|
Molecular Formula |
C16H29NNa2O4 |
Molecular Weight |
345.38 g/mol |
IUPAC Name |
disodium;2-[carboxylatomethyl(dodecyl)amino]acetate |
InChI |
InChI=1S/C16H31NO4.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-17(13-15(18)19)14-16(20)21;;/h2-14H2,1H3,(H,18,19)(H,20,21);;/q;2*+1/p-2 |
InChI Key |
ZJDCURJWFBQZMS-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCN(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-Fluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione](/img/structure/B12642483.png)
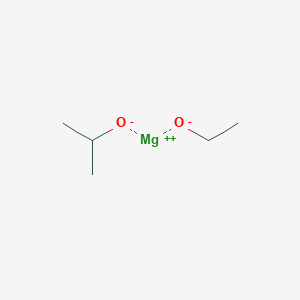
![3-[1-[3-(2-pyrrolidin-1-ylethyl)phenyl]triazol-4-yl]-1H-indazole](/img/structure/B12642499.png)
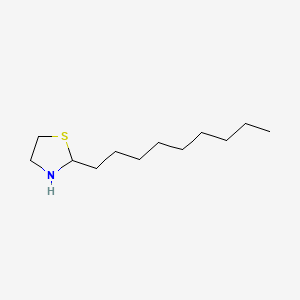

![2-Amino-5-{[(5-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B12642538.png)
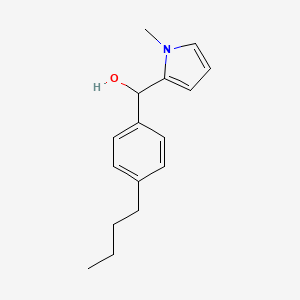
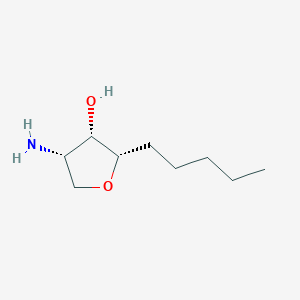
![butanedioic acid;6-[4-[2-[[(2S)-3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]-2-methylpropyl]phenoxy]pyridine-3-carboxamide](/img/structure/B12642568.png)
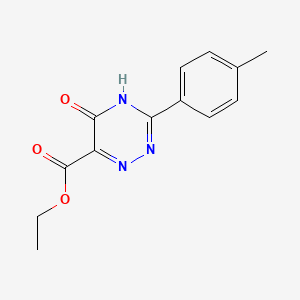

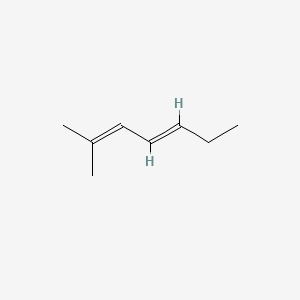
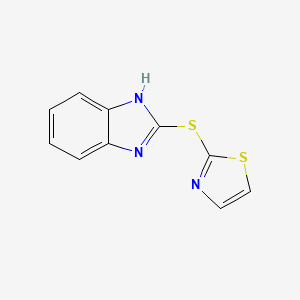
![14-Hydroxy-6-methyl-2-oxabicyclo[10.4.0]hexadeca-1(12),6,13,15-tetraen-3-one](/img/structure/B12642592.png)
